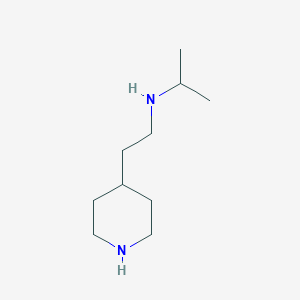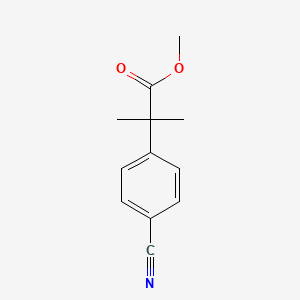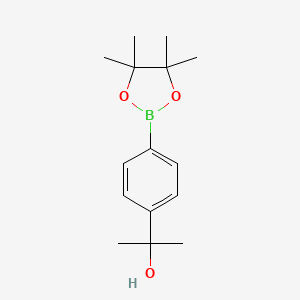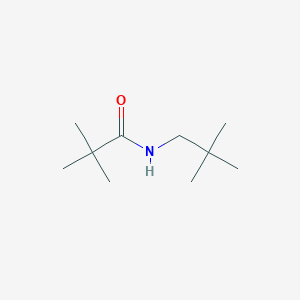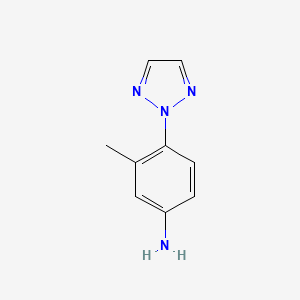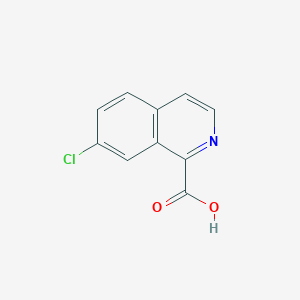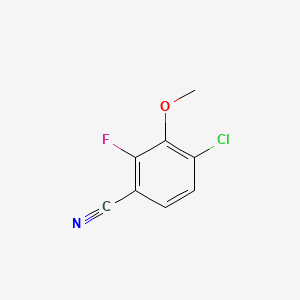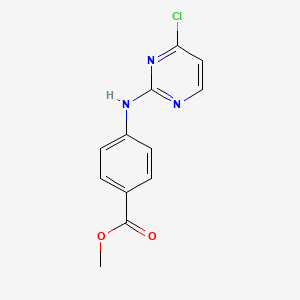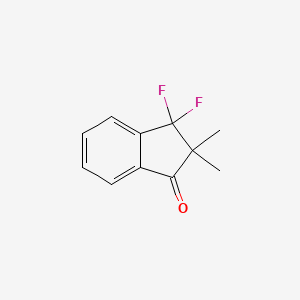
3-(1-methylpiperidin-4-ylidene)-1,3-dihydro-2H-indol-2-one
Overview
Description
3-(1-methylpiperidin-4-ylidene)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 3-(1-methylpiperidin-4-ylidene)-1,3-dihydro-2H-indol-2-one is the 5-HT6 receptor (5-HT6R) . The 5-HT6R is a subtype of the serotonin receptor, which is a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems . They mediate both excitatory and inhibitory neurotransmission .
Mode of Action
This compound acts as an antagonist at the 5-HT6R . This action leads to an increase in the levels of other neurotransmitters such as glutamate and acetylcholine .
Biochemical Pathways
The antagonism of the 5-HT6R by this compound affects several biochemical pathways. It has been found to selectively increase glutamate and acetylcholine levels in the brain . These neurotransmitters are associated with learning and memory . Therefore, the compound may have potential effects on cognitive function .
Pharmacokinetics
It also exhibits excellent selectivity and no Cytochrome P450 liabilities, suggesting a favorable safety and tolerability profile .
Result of Action
The result of the action of this compound is an improvement in cognitive function in numerous animal models . This is due to the increased levels of glutamate and acetylcholine in the brain, which are associated with learning and memory .
Action Environment
The action of this compound is influenced by the environment within the central nervous system. The 5-HT6R is exclusively located in regions of the brain associated with learning and memory . Therefore, the compound’s action, efficacy, and stability may be influenced by factors that affect these brain regions, such as neuroinflammation, oxidative stress, and the presence of other neurotransmitters .
Biochemical Analysis
Biochemical Properties
3-(1-methylpiperidin-4-ylidene)-1,3-dihydro-2H-indol-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H1 receptors, acting as an antagonist . This interaction blocks the actions of endogenous histamine, which is significant in the treatment of allergic reactions and asthma . Additionally, it stabilizes mast cells, preventing the release of inflammatory mediators .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the release of histamine from mast cells, thereby reducing inflammation . Furthermore, it affects gene expression by modulating the transcription of genes involved in inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to histamine H1 receptors, blocking their activation by endogenous histamine . This binding prevents the downstream signaling that leads to allergic reactions. Additionally, it stabilizes mast cells, preventing the release of histamine and other inflammatory mediators . This dual action makes it a potent anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation . Long-term studies have shown that it maintains its anti-inflammatory effects over extended periods, although the potency may diminish slightly . In vitro and in vivo studies have demonstrated that it continues to inhibit histamine release and reduce inflammation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation without significant side effects . At higher doses, it can cause adverse effects such as sedation and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism . The compound’s metabolites are then excreted via the kidneys . These metabolic processes can affect the compound’s efficacy and duration of action.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high histamine activity, such as the lungs and skin . This localization enhances its therapeutic effects in treating allergic reactions and asthma .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily found in the cytoplasm, where it interacts with histamine H1 receptors and mast cells . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, enhancing its efficacy . This precise localization is essential for its role as an anti-inflammatory agent.
Properties
IUPAC Name |
3-(1-methylpiperidin-4-ylidene)-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-16-8-6-10(7-9-16)13-11-4-2-3-5-12(11)15-14(13)17/h2-5H,6-9H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAGIJQAIDXHLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=CC=CC=C3NC2=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,7-Dibromo-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B1428644.png)
